Solvent yellow 19

Description

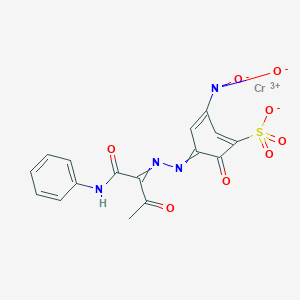

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O8S.Cr/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);/q;+3/p-3/b14-9-,19-18?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBUCPEWVZMDF-FSWMPYTFSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C(=O)NC1=CC=CC=C1)/N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])/[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11CrN4O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10343-55-2 | |

| Record name | Chromium, (2-(hydroxy-kappaO)-5-nitro-3-(2-(2-(oxo-kappaO)-1-((phenylamino)carbonyl)propyl)diazenyl-kappaN1)benzenesulfonato(3-))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, [2-(hydroxy-.kappa.O)-5-nitro-3-[2-[2-(oxo-.kappa.O)-1-[(phenylamino)carbonyl]propyl]diazenyl-.kappa.N1]benzenesulfonato(3-)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [3-[[1-[anilinocarbonyl]-2-oxopropyl]azo]-2-hydroxy-5-nitrobenzene-1-sulphonato(3-)]chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Solvent Yellow 19 (CAS Number: 10343-55-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Yellow 19, identified by the CAS number 10343-55-2 and Colour Index name C.I. 13900:1, is a metal complex azo dye. It is characterized by its yellow powder appearance and its solubility in various organic solvents, while being insoluble in water.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and safety information for this compound, tailored for a scientific audience.

Physicochemical Properties

This compound is a chromium complex of a monoazo dye. While there are some discrepancies in the reported molecular formula, it is most authoritatively recognized as a chromium complex. The non-complexed azo dye has a molecular formula of C16H14N4O8S and a molecular weight of 422.37 g/mol .[2][3] The chromium complex is reported with a molecular formula of C16H11CrN4O8S.[4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10343-55-2 | [2] |

| C.I. Name | This compound, C.I. 13900:1 | [2] |

| Appearance | Yellow to bluish-yellow powder | [2][5] |

| Molecular Formula | C16H11CrN4O8S (as Cr complex) | [4] |

| Molecular Weight | 422.37 g/mol (ligand only) | [2][3] |

| Melting Point | 140 °C | [1] |

| Solubility | Insoluble in water. Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene. | [2][6][7] |

| Heat Resistance | Stable up to 140°C. | [6] |

| Light Fastness | 6-7 (on a scale of 1-8) | [6] |

Solubility Data

| Solvent | Solubility (g/L) | Reference(s) |

| Alcohol | 300 | [6] |

| 1-methoxy-2-propanol | 500 | [6] |

| n-propanol | 400 | [6] |

| 2-ethoxyethanol | 500 | [6] |

| Methyl Ethyl Ketone (M.E.K.) | 500 | [6] |

| Ethyl Acetate | 400 | [6] |

| Toluene | 400 | [6] |

Synthesis and Manufacturing Process

The synthesis of this compound is a multi-step process that involves a diazotization-coupling reaction to form the azo dye, followed by complexation with a chromium salt.[2][6]

General Synthesis Pathway:

Experimental Protocols:

While specific, detailed industrial protocols are proprietary, the general procedures for each step are well-established in organic chemistry.

Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

This step involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[8][9]

-

General Procedure:

-

Suspend 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in an acidic aqueous solution (e.g., HCl in water).

-

Cool the suspension to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for a period to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.[8]

-

Step 2: Azo Coupling with 3-Oxo-N-phenylbutanamide (Acetoacetanilide)

The highly reactive diazonium salt is then reacted with the coupling agent, 3-Oxo-N-phenylbutanamide. This is an electrophilic aromatic substitution reaction.

-

General Procedure:

-

Dissolve 3-Oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution) to form the enolate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, while maintaining the low temperature and alkaline pH.

-

The azo dye will precipitate out of the solution. The reaction mixture is stirred for a sufficient time to ensure complete coupling.[10][11]

-

The precipitated azo dye is then isolated by filtration and washed with water.

-

Step 3: Chromium Complexation

The final step involves the formation of the metal complex by reacting the azo dye with a chromium salt.

-

General Procedure:

-

The isolated azo dye is suspended in a suitable solvent, often water or an alcohol-water mixture.

-

A chromium salt, such as chromium(III) sulfate, is added to the suspension.[12]

-

The mixture is heated, often under pressure, for several hours to facilitate the complexation reaction.[12][13][14] The pH of the reaction mixture may be controlled to optimize the reaction.

-

After the reaction is complete, the chromium complex dye is isolated by filtration, washed, and dried.

-

Spectral Data

-

UV-Visible Spectroscopy: As a yellow dye, this compound is expected to show strong absorption in the violet-blue region of the visible spectrum (around 400-480 nm). The exact absorption maximum (λmax) would be dependent on the solvent used.[15][16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the functional groups present, such as N=N stretching for the azo group, C=O stretching from the amide, S=O stretching from the sulfonic acid group, and N-H stretching.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to confirm the structure of the organic ligand. However, due to the paramagnetic nature of the Cr(III) center, obtaining well-resolved NMR spectra of the final complex can be challenging.

Safety and Toxicology

The safety profile of this compound indicates that it should be handled with care.

-

Acute Effects: The substance is considered harmful if swallowed and may cause gastrointestinal irritation.[18] It may also cause irritation to the eyes and respiratory tract.[18] Prolonged or repeated skin contact may lead to irritation.[18]

-

Chronic Effects: Mutagenicity data has been reported for this compound.[18] However, it is not listed as a carcinogen by major regulatory bodies such as ACGIH, IARC, NIOSH, NTP, or OSHA.[18]

-

Handling and Storage: It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator.[18] It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[18]

Experimental Workflow for Safety Assessment:

Applications

This compound is primarily used for coloring a variety of materials due to its good solubility in organic solvents and fastness properties. Its main applications include:

-

Coloring for coatings and transparent paints[2]

-

Coloring of aluminum foil[2]

-

Dyeing of plastics and resins[2]

References

- 1. This compound - Fast Yellow GR - Fast Yellow GRA from Emperor Chem [emperordye.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. firstruthcolorants.com [firstruthcolorants.com]

- 4. China Excellent quality solvent yellow 114 technical data sheet - this compound – Precise Color factory and manufacturers | Precise Color [precisechem.com]

- 5. This compound|CAS NO.10343-55-2 [xcolorpigment.com]

- 6. This compound Metal Complex Solvent Dye [m.pigment-dye.com]

- 7. epsilonpigments.com [epsilonpigments.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

- 13. US4560744A - Azo dye 2:1-chromium complexes - Google Patents [patents.google.com]

- 14. US7906632B2 - Chromium complex dyes - Google Patents [patents.google.com]

- 15. Substituent and solvent effects on the UV-vis absorption spectrum of the photoactive yellow protein chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 17. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 18. cncolorchem.com [cncolorchem.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of C.I. 13900:1 (Solvent Yellow 19)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 13900:1, commercially known as Solvent Yellow 19, is a monoazo metal-complex dye characterized by its greenish-yellow hue and good fastness properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis process. The synthesis involves a three-stage procedure: the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by an azo coupling reaction with 3-Oxo-N-phenylbutanamide (acetoacetanilide), and culminating in the formation of a stable 1:1 chromium complex. This document outlines the experimental protocols for each of these critical steps, presents available quantitative data, and includes a visual representation of the synthetic pathway to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.

Chemical Structure and Properties

C.I. 13900:1 is a coordination complex where a chromium ion is centrally bound to a monoazo ligand. The ligand itself is formed from the coupling of a diazotized aromatic amine and a coupling agent.

Chemical Name: (3-Amino-2-hydroxy-5-nitrobenzenesulfonato)(3-oxo-N-phenylbutanamidato)chromium C.I. Name: this compound, C.I. 13900:1 CAS Number: 10343-55-2 Molecular Formula: C₁₆H₁₄N₄O₈S (for the free ligand) Molecular Weight: 422.37 g/mol (for the free ligand) Molecular Structure: Single azo, 1:1 Metal Complex

The structure of the final complex incorporates a chromium atom, which significantly enhances the stability and lightfastness of the dye.

Table 1: Physical and Chemical Properties of C.I. 13900:1

| Property | Value | References |

| Appearance | Bluish-yellow to yellow powder | [1][2] |

| Melting Point | 140 °C | [2] |

| Density | 1.23 g/cm³ | [1][2] |

| Solubility | Soluble in ethanol, acetone, and chloroform. Insoluble in water. | |

| Heat Resistance | Stable up to 140°C | [3] |

| Light Fastness | 6.0 | [2][3] |

| Acid Resistance | Good | [3] |

| Alkali Resistance | Good | [3] |

Synthesis Methodology

The synthesis of C.I. 13900:1 is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The overall synthetic workflow is depicted below.

Figure 1: Synthesis workflow for C.I. 13900:1.

Experimental Protocols

The following sections provide a generalized experimental protocol for each stage of the synthesis, based on established chemical principles for the formation of azo dyes and their metal complexes.

The initial step involves the conversion of the primary aromatic amine, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, into a diazonium salt. This reaction is typically carried out at low temperatures to prevent the decomposition of the unstable diazonium salt.

Materials:

-

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water

-

Ice

Procedure:

-

A suspension of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is prepared in water and hydrochloric acid in a reaction vessel.

-

The mixture is cooled to 0-5°C using an ice bath with constant stirring.

-

A solution of sodium nitrite in water is then added dropwise to the suspension. The temperature must be strictly maintained between 0-5°C during this addition.

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5°C to ensure the diazotization is complete. The resulting diazonium salt solution is typically used immediately in the next step.

The highly reactive diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide). This electrophilic aromatic substitution reaction forms the monoazo dye ligand. The pH of the reaction medium is a critical parameter for the success of the coupling reaction.

Materials:

-

Diazonium salt solution from Step 1

-

3-Oxo-N-phenylbutanamide

-

Sodium hydroxide (NaOH) or other suitable base

-

Water

Procedure:

-

3-Oxo-N-phenylbutanamide is dissolved in an aqueous alkaline solution (e.g., sodium hydroxide solution).

-

The solution is cooled to 0-10°C.

-

The cold diazonium salt solution is slowly added to the solution of the coupling agent with vigorous stirring.

-

The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-10) by the addition of a base as needed.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure complete coupling.

-

The precipitated monoazo dye is then isolated by filtration and washed with water.

The final step involves the formation of the stable 1:1 chromium complex. This is achieved by reacting the monoazo dye with a suitable chromium salt at elevated temperatures.

Materials:

-

Monoazo dye from Step 2

-

Chromium(III) salt (e.g., chromium(III) sulfate, chromium(III) chloride)

-

Solvent (e.g., amide-based solvent like dimethylformamide)

-

Acid-binding agent (optional, e.g., sodium acetate)

Procedure:

-

The monoazo dye is suspended or dissolved in a suitable high-boiling solvent.

-

A solution of the chromium salt is added to the reaction mixture.

-

The mixture is heated to a high temperature, potentially in an autoclave under pressure, for several hours to facilitate the complexation reaction. Temperatures in the range of 130-150°C have been reported for similar complexations.[4][5]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the C.I. 13900:1 complex is isolated.

-

Purification of the final product may involve washing with solvents to remove unreacted starting materials and byproducts, followed by drying.

Quantitative Data

Detailed quantitative data for the synthesis of C.I. 13900:1 is not extensively available in public literature. However, for similar monoazo chromium complex dyes, yields can be expected to be in the range of 85-95% with high purity when the reaction is optimized.[5]

Signaling Pathways and Logical Relationships

The synthesis of C.I. 13900:1 follows a well-defined logical progression of chemical transformations. Each step is dependent on the successful completion of the preceding one.

Figure 2: Logical flow diagram of the synthesis of C.I. 13900:1.

Conclusion

The synthesis of C.I. 13900:1 is a classic example of the production of a metal-complex azo dye. The process, while conceptually straightforward, requires precise control over reaction parameters such as temperature and pH to achieve a high yield and purity of the final product. This technical guide provides a foundational understanding of the chemical structure and synthesis of C.I. 13900:1, which can serve as a valuable resource for professionals in the fields of chemistry and drug development for applications in material science and as a reference for the synthesis of related complex organic molecules. Further research into the optimization of each synthetic step and detailed characterization of the final product and intermediates would be beneficial for industrial-scale production and quality control.

References

- 1. This compound|CAS No:4314-14-1 - yellow solvent dye [chinainterdyes.com]

- 2. This compound - Fast Yellow GR - Fast Yellow GRA from Emperor Chem [emperordye.com]

- 3. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 4. US4560744A - Azo dye 2:1-chromium complexes - Google Patents [patents.google.com]

- 5. US4997917A - Preparation of 1:2 chromium complex azo dyes asymmetrically substituted with solubilizing - Google Patents [patents.google.com]

An In-depth Technical Guide to Solvent Yellow 19

This technical guide provides a comprehensive overview of the chemical and physical properties of Solvent Yellow 19 (C.I. 13900:1), a metal complex azo dye. The information is intended for researchers, scientists, and professionals in drug development and materials science who require detailed technical data.

Core Molecular and Physical Properties

This compound is a yellowish powder known for its solubility in organic solvents and its heat and light fastness.[1][2] It is widely used in industrial applications for coloring plastics, coatings, and inks.

Molecular Identity and Weight

The fundamental chemical identity of this compound is detailed below.

| Property | Value |

| CI Name | This compound |

| CI Number | 13900:1 |

| CAS Number | 10343-55-2 |

| Molecular Formula | C16H14N4O8S |

| Molecular Weight | 422.37 g/mol |

Physical and Chemical Properties

The dye exhibits the following physical and chemical characteristics.

| Property | Description |

| Appearance | Yellow to bluish-yellow powder[2][3] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, acetone, and chloroform.[1][2] |

| Behavior in Acid | Turns yellow-light brown in concentrated sulfuric acid and light brown upon dilution.[1][2] |

| Resistance | Exhibits good resistance to acids and alkalis.[1][2] |

| Fastness | Possesses high heat resistance and sun resistance.[1] |

Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in different formulations.

| Solvent | Solubility (g/L) |

| Ethanol | 300 |

| 1-Methoxy-2-propanol | 500 |

| n-Propanol | 400 |

| 2-Ethoxyethanol | 500 |

| Methyl Ethyl Ketone (MEK) | 500 |

| Ethyl Acetate | 400 |

| Toluene | 400 |

Manufacturing Protocol

While detailed, proprietary experimental protocols for the industrial synthesis of this compound are not publicly available, the general manufacturing process is understood to involve a multi-step chemical synthesis.

The synthesis of this compound is centered around a diazotization and coupling reaction. The primary steps are:

-

Diazotization: The process begins with the diazotization of an aromatic amine, specifically 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.[2] This reaction, typically carried out in the presence of a nitrite source and a strong acid, converts the primary amino group into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide (acetoacetanilide).[2] This electrophilic substitution reaction forms the core azo chromophore of the dye molecule.

-

Complexation: Following the coupling reaction, a metal complex is formed.[2] This is a key step that enhances the stability and lightfastness of the final dye.

-

Heating and Isolation: The aqueous solution containing the metal-complexed dye is then heated.[2] The final product is isolated, dried, and processed into its powder form.

Synthetic Workflow

The following diagram illustrates the key stages in the manufacturing of this compound.

Caption: Synthesis workflow for this compound.

References

Spectroscopic Properties of Solvent Yellow 19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Yellow 19 (C.I. 13900:1; CAS No. 10343-55-2) is a metal-complex azo dye characterized by its yellow hue and solubility in organic solvents.[1][2][3][4] This technical guide provides a summary of the available spectroscopic and physicochemical properties of this compound. Due to a notable absence of specific quantitative spectroscopic data (e.g., molar absorptivity, quantum yield) in peer-reviewed literature and spectral databases, this document also furnishes detailed, generalized experimental protocols for conducting UV-Vis absorption and fluorescence spectroscopy tailored for this class of dyes. These methodologies are based on established practices for the analysis of similar metal-complex azo dyes and are intended to guide researchers in obtaining reliable and reproducible spectroscopic data.

Introduction

This compound is a synthetic dye belonging to the monoazo class, complexed with a metal, typically chromium.[1][3][5] Its chemical structure confers solubility in various organic solvents, making it suitable for applications such as the coloration of lacquers, resins, and printing inks.[1][6] A thorough understanding of the spectroscopic properties of such dyes is crucial for quality control, formulation development, and predicting their behavior in different chemical environments. This guide addresses the current knowledge gap regarding the specific photophysical parameters of this compound and provides a practical framework for its experimental characterization.

Physicochemical and Qualitative Spectroscopic Properties

| Property | Value / Description | Source(s) |

| C.I. Name | This compound, 13900:1 | [1][2][3] |

| CAS Number | 10343-55-2 | [1][2][3][7] |

| Molecular Formula | C₁₆H₁₁CrN₄O₈S | [8] |

| Molecular Weight | ~471.34 g/mol | |

| Appearance | Yellow to bluish-yellow powder | [2][3] |

| Solubility | Soluble in ethanol, acetone, chloroform, 1-methoxy-2-propanol, n-propanol, 2-ethoxyethanol, M.E.K., ethyl acetate, and toluene. Insoluble in water. | [1][2] |

| Light Fastness | 6-7 (on a scale of 1-8) | [2] |

| Heat Resistance | Stable up to 140°C | [3] |

Experimental Protocols for Spectroscopic Characterization

The following sections outline generalized yet detailed protocols for determining the key spectroscopic properties of this compound.

UV-Vis Absorption Spectroscopy

This protocol describes the procedure for obtaining the UV-Visible absorption spectrum of this compound and determining its molar absorptivity at the wavelength of maximum absorbance (λmax).

3.1.1. Materials and Equipment

-

This compound powder

-

Spectroscopy-grade solvents (e.g., ethanol, methanol, acetone, chloroform)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

3.1.2. Procedure

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound (e.g., 10 mg) and dissolve it in a known volume (e.g., 100 mL) of a chosen spectroscopic-grade solvent in a volumetric flask. This will be the stock solution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create a set of standards with decreasing concentrations. The concentration range should be chosen to yield absorbance values between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stabilization.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent used to prepare the dye solutions. Place it in both the sample and reference beams of the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm). This will correct for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Starting with the most dilute solution, rinse the sample cuvette twice with the solution to be measured, then fill it and place it in the sample beam. Record the absorption spectrum. Repeat this for all the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

For each concentration, record the absorbance value at λmax.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Perform a linear regression on the data. The slope of the line will be the molar absorptivity (ε) in L·mol⁻¹·cm⁻¹, provided the concentration is in mol·L⁻¹ and the path length is 1 cm.

-

Fluorescence Spectroscopy

This protocol outlines the steps to measure the fluorescence emission and excitation spectra of this compound and to determine its relative fluorescence quantum yield.

3.2.1. Materials and Equipment

-

This compound solutions (prepared as for UV-Vis, ensuring absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, or a suitable dye with emission in a similar spectral region).

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

3.2.2. Procedure

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize. Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the wavelength of maximum expected emission (can be estimated from the absorption spectrum).

-

Scan the excitation monochromator over a range that includes the absorption bands of the dye.

-

The resulting spectrum should resemble the absorption spectrum and will help confirm the optimal excitation wavelength.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the λmax determined from the absorption or excitation spectrum.

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the end of the expected emission range.

-

Record the fluorescence emission spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the this compound solution and the standard fluorophore solution at the same excitation wavelength. Adjust concentrations so that absorbances are similar and below 0.1.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculate the quantum yield (Φ_x) of this compound using the following equation: Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the sample (this compound) and the standard, respectively.[9]

-

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a solvent dye like this compound.

Caption: A flowchart outlining the key steps for the spectroscopic characterization of this compound.

Conclusion

While this compound is an established commercial dye, its detailed photophysical properties are not well-documented in accessible scientific literature. This guide consolidates the known physicochemical characteristics of this compound and provides robust, generalized protocols for its comprehensive spectroscopic analysis. By following these experimental workflows, researchers in various fields can systematically determine the absorption and emission characteristics, molar absorptivity, and fluorescence quantum yield of this dye. Such data is invaluable for ensuring product quality, developing new applications, and advancing the fundamental understanding of metal-complex azo dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. xcolorpigment.com [xcolorpigment.com]

- 4. solvent dye yellow Manufacturers and Suppliers in China_solvent dye yellow product list_Emperor Chem [emperordye.com]

- 5. This compound|CAS No:4314-14-1 - yellow solvent dye [chinainterdyes.com]

- 6. This compound / Yellow GR / (BASF)Neozapon Yellow 140 [starpigment.com]

- 7. This compound | CAS#:10343-55-2 | Chemsrc [chemsrc.com]

- 8. dye | lookchem [lookchem.com]

- 9. jasco-global.com [jasco-global.com]

Technical Guide: Solubility Profile of Solvent Yellow 19 in Ethanol and Acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 19 in two common organic solvents: ethanol and acetone. The information contained herein is intended to support research, development, and formulation activities where this dye is utilized.

Introduction

This compound, also known by its Colour Index name, C.I. 13900:1, is a monoazo metal complex dye.[1] It presents as a yellow powder and is insoluble in water but soluble in various organic solvents.[1] Its primary applications include coloring for coatings, transparent paints, aluminum foil, and plastic products.[1] Understanding its solubility in specific organic solvents is critical for its effective application and for the development of stable formulations in diverse industrial and research settings.

Quantitative Solubility Data

The solubility of this compound has been determined in ethanol and is qualitatively known in acetone. The available quantitative data is summarized in the table below. It is important to note that in many technical data sheets, "alcohol" is used to refer to ethanol.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature |

| Ethanol | C₂H₅OH | 300[2][3][4][5][6][7] | Not Specified |

| Acetone | C₃H₆O | Soluble[1] | Not Specified |

Note: The exact temperature at which the solubility was measured is not specified in the available literature. Solubility is temperature-dependent, and it is recommended to determine the solubility at the specific temperature of the intended application.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a dye such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

3.1 Materials and Equipment

-

This compound powder

-

Ethanol (anhydrous)

-

Acetone (anhydrous)

-

Analytical balance (accurate to 0.1 mg)

-

Volumetric flasks (various sizes)

-

Beakers and magnetic stir bars

-

Magnetic stir plate

-

Constant temperature bath or incubator

-

Syringe filters (0.45 µm, solvent-compatible)

-

Spectrophotometer (UV-Vis)

-

Cuvettes

-

Pipettes and other standard laboratory glassware

3.2 Experimental Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and transfer it to a beaker.

-

Add a known volume of the desired solvent (ethanol or acetone) to the beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stir plate within a constant temperature bath set to the desired experimental temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop the stirring and allow the undissolved powder to settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and filter the solution into a clean, dry vial to remove any undissolved particles.

-

-

Gravimetric Analysis (Optional but Recommended):

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the dye.

-

Once the solvent is completely evaporated, re-weigh the evaporating dish containing the dried dye residue.

-

Calculate the solubility in g/L using the following formula: Solubility (g/L) = (Mass of residue (g) / Volume of filtrate (L))

-

-

Spectrophotometric Analysis (Alternative Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Accurately dilute a sample of the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the solubility of the original saturated solution, accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship for Solubility Testing

The decision-making process for selecting an analytical method for solubility determination can be visualized as follows.

Caption: Decision diagram for selecting a solubility determination method.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound factory and manufacturers | Precise Color [precisechem.com]

- 3. This compound Metal Complex Solvent Dye [m.pigment-dye.com]

- 4. China this compound Manufacturers Suppliers Factory - Good Price this compound [m.pigment-dye.com]

- 5. This compound|CAS NO.10343-55-2 [xcolorpigment.com]

- 6. This compound|CAS No:4314-14-1 - yellow solvent dye [chinainterdyes.com]

- 7. epsilonpigments.com [epsilonpigments.com]

A Technical Guide to the Photophysical Characteristics of Fast Yellow GR (Pigment Yellow 13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Fast Yellow GR," predominantly identified as Pigment Yellow 13, is a diarylide yellow pigment valued for its vibrant color and stability. While extensively utilized in industrial applications such as inks and plastics, its detailed photophysical characteristics are not widely documented in readily accessible scientific literature. This guide synthesizes the available information on Pigment Yellow 13, including its chemical identity and general properties. Due to a scarcity of specific quantitative photophysical data for this particular dye, this document also presents generalized experimental protocols and workflows for characterizing the photophysical properties of organic pigments, which can be applied to Fast Yellow GR. This guide aims to provide a foundational resource for researchers interested in the further investigation and application of this dye in fields requiring a thorough understanding of its light-interacting properties.

Introduction

Fast Yellow GR, a member of the diarylide pigment family, is a synthetic organic colorant with the Colour Index Name Pigment Yellow 13.[1][2][3] Its chemical structure imparts a bright yellow hue and notable stability, leading to its widespread use in various commercial products.[1][2] In recent years, the photophysical properties of organic dyes have garnered increasing interest for applications beyond traditional coloration, including in biochemical assays, cell imaging, and as components of functional materials. A comprehensive understanding of a dye's interaction with light is paramount for its successful integration into these advanced applications.

This technical guide provides a detailed overview of the known characteristics of Fast Yellow GR (Pigment Yellow 13) and outlines the necessary experimental procedures to fully characterize its photophysical profile.

Chemical Identity and General Properties

A summary of the key identifiers and general properties of Fast Yellow GR (Pigment Yellow 13) is presented in Table 1.

| Property | Value | Reference(s) |

| Common Name | Fast Yellow GR, Pigment Yellow 13, Permanent Yellow GR | [4] |

| CAS Number | 5102-83-0 | [3][4] |

| Molecular Formula | C₃₆H₃₄Cl₂N₆O₄ | [3][5] |

| Molecular Weight | 685.60 g/mol | [3][4] |

| Chemical Class | Disazo, Diarylide | [2][5] |

| Appearance | Yellow solid/powder | [5] |

| Solubility | Insoluble in water, slightly soluble in toluene. | [4][6] |

| Heat Resistance | Stable up to 160-200 °C | [4] |

| Light Fastness | Generally good | [7] |

| Chemical Resistance | Good resistance to acids and alkalis. | [4] |

Photophysical Characteristics

The color of diarylide yellow pigments is attributed to the presence of conjugated π-electron systems, with the specific shade influenced by the substituents on the aromatic rings.[2] The absorption of light in the blue-violet region of the visible spectrum results in the observed yellow color.[10]

Factors Influencing Photophysical Properties

The photophysical properties of organic dyes are often sensitive to their environment. For diarylide pigments like Fast Yellow GR, the following factors can be expected to have an influence:

-

Solvent Polarity (Solvatochromism): The position of the absorption and emission bands of a dye can shift with changes in the polarity of the solvent. While Pigment Yellow 13 is largely insoluble in most common solvents, its behavior in compatible media or as a dispersion could exhibit solvatochromic effects.

-

pH: The pH of the medium can affect the protonation state of a dye molecule, potentially altering its electronic structure and, consequently, its absorption and emission characteristics.

-

Aggregation: At high concentrations or in the solid state, dye molecules can aggregate, which often leads to changes in the absorption spectrum and can result in fluorescence quenching.

Experimental Protocols for Photophysical Characterization

To obtain the quantitative data necessary for advanced applications, a series of standardized photophysical measurements should be performed. The following sections outline the general experimental protocols for these measurements.

Sample Preparation

Due to the low solubility of Pigment Yellow 13, sample preparation is a critical step.

-

For Solution-State Measurements:

-

Select a suitable organic solvent in which the dye has at least minimal, measurable solubility (e.g., toluene, 1,2,4-trichlorobenzene).[2][6]

-

Prepare a stock solution of the dye.

-

Use serial dilutions to prepare a series of solutions with concentrations that result in an absorbance in the range of 0.01 - 0.1 for fluorescence measurements and 0.1 - 1.0 for absorption measurements to avoid inner filter effects.

-

-

For Solid-State or Dispersion Measurements:

-

Disperse the pigment in a non-solvent or a polymer matrix at a low concentration to minimize aggregation effects.

-

For solid-state measurements, thin films can be prepared by spin-coating or drop-casting a solution of the pigment in a volatile solvent onto a quartz substrate.

-

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the dye.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is required.

-

Procedure: a. Record a baseline spectrum of the pure solvent or matrix in a quartz cuvette. b. Record the absorption spectrum of the dye solution or dispersion over a relevant wavelength range (e.g., 300-700 nm). c. The wavelength at which the maximum absorption occurs is denoted as λmax.

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.

Fluorescence Spectroscopy

This technique measures the emission of light from the dye after excitation.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube) is needed.

-

Procedure: a. Set the excitation wavelength to the λmax determined from the absorption spectrum. b. Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum. c. The wavelength of maximum fluorescence intensity is the emission maximum (λem). d. To obtain the excitation spectrum, set the emission monochromator to λem and scan the excitation monochromator. The excitation spectrum should ideally match the absorption spectrum.

Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The comparative method (Williams et al.) is commonly used.

-

Requirements: A well-characterized standard dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.

-

Procedure: a. Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength in the same solvent. b. Measure the absorption and fluorescence emission spectra of both the sample and the standard. c. Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where:

-

ΦF,std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. This requires a pulsed light source (e.g., a picosecond laser or a light-emitting diode) and a high-speed detector.

-

Procedure: a. Excite the sample with short pulses of light. b. Measure the time difference between the excitation pulse and the detection of the first emitted photon. c. Repeat this process many times to build up a histogram of photon arrival times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime(s).

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key photophysical characterization experiments.

Caption: Workflow for UV-Visible Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Conclusion

"Fast Yellow GR" (Pigment Yellow 13) is a commercially significant diarylide yellow pigment with robust general properties. However, a detailed public record of its quantitative photophysical characteristics is lacking. For its effective use in advanced scientific and technological applications, a thorough characterization of its absorption, emission, quantum yield, and fluorescence lifetime is essential. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to undertake such a characterization. The resulting data will be invaluable for the rational design and implementation of Fast Yellow GR in areas such as bio-imaging, sensing, and the development of novel functional materials. Further research into the solvatochromic and pH-dependent behavior of this dye is also warranted to fully understand its potential in diverse chemical and biological environments.

References

- 1. PIGMENT YELLOW 13 - Ataman Kimya [atamanchemicals.com]

- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 3. union-pigment.com [union-pigment.com]

- 4. Pigment yellow 13|Fast yellow GR|CAS No.5102-83-0|C.I. No.pigment yellow 13 [xcolorpigment.com]

- 5. Pigment Yellow 13 - Wikipedia [en.wikipedia.org]

- 6. Pigment Yellow 13 - SY Chemical Co., Ltd. [sypigment.com]

- 7. Pigment Yellow 13 | Fast Yellow GR | CAS 5102-83-0 | Origo Chemical [origochem.com]

- 8. morana-rtd.com [morana-rtd.com]

- 9. US5863459A - Fluorescent yellow azo pigments - Google Patents [patents.google.com]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

A Technical Guide to the Spectroscopic Properties of Zapon Fast Yellow GR

Identifying "Zapon Fast Yellow GR"

The name "Zapon Fast Yellow GR" does not correspond to a single, unique chemical entity. It is a trade name that has been used in association with several solvent and pigment dyes. The most likely candidates are:

-

Solvent Yellow 19 (C.I. 13900:1): Several chemical suppliers list "Zapon Fast Yellow GR" as a synonym for this metal-complex monoazo dye.

-

Pigment Yellow 13 (C.I. 21100): The synonym "Fast Yellow GR" is commonly used for this disazo pigment.

-

Solvent Yellow 21 (C.I. 18690): The closely related trade name "Zapon Fast Yellow R" is a known synonym.

-

Solvent Yellow 32 (C.I. 48045): Synonyms for this dye include "Zapon Fast Yellow G" and "Zapon Fast Yellow RS".

Given the direct synonym reference, This compound is the most probable subject of the query. However, due to the overlapping nomenclature, data for the other potential candidates are also presented.

Physicochemical and Spectroscopic Data

Detailed quantitative photophysical data such as molar absorptivity and fluorescence quantum yield are not consistently reported for these compounds in readily accessible literature. The following tables summarize the known chemical and physical properties.

Table 1: Chemical Identification of Potential "Zapon Fast Yellow GR" Candidates

| C.I. Name | Chemical Class | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Monoazo, Metal Complex | 10343-55-2 | C₁₆H₁₄N₄O₈S | 422.37 |

| Pigment Yellow 13 | Disazo | 5102-83-0 | C₃₆H₃₄Cl₂N₆O₄ | 685.60 |

| Solvent Yellow 21 | Monoazo, Metal Complex | 5601-29-6 | C₃₄H₂₅CrN₈O₆ | 693.62 |

| Solvent Yellow 32 | Azomethine | 61931-84-8 | C₁₃H₉N₂NaO₇S | 360.28 |

Table 2: Available Physical and General Properties

| C.I. Name | Appearance | Solubility | Heat Resistance | Light Fastness |

| This compound | Yellow powder | Soluble in ethanol, acetone, chloroform | Good (140-150°C) | 6-7 |

| Pigment Yellow 13 | Reddish-yellow powder | Insoluble in water, slightly soluble in toluene | Good (160-200°C) | 5-7 |

| Solvent Yellow 21 | Dark yellow powder | Soluble in ethanol, DMF, ethylene glycol ether | Good (160°C) | 7 |

| Solvent Yellow 32 | Brilliant green-yellow powder | Soluble in alcohol | >180°C | Good |

Due to the lack of specific absorption and emission maxima in the search results, a generalized representation is provided below. The absorption of these types of yellow dyes typically falls within the 400-450 nm range in common organic solvents, with fluorescence emission occurring at slightly longer wavelengths (a Stokes shift of 20-50 nm is common for similar dyes).

Table 3: Anticipated (but unconfirmed) Spectroscopic Data Ranges

| Parameter | Expected Range/Value | Notes |

| Absorption Maximum (λmax) | 400 - 450 nm | Dependent on solvent polarity and dye concentration. |

| Emission Maximum (λem) | 420 - 500 nm | Dependent on the excitation wavelength and solvent. |

| Molar Absorptivity (ε) | Not available | A quantitative measure of light absorption. |

| Fluorescence Quantum Yield (ΦF) | Not available | Represents the efficiency of the fluorescence process. |

Experimental Protocol for Spectral Characterization

This section provides a detailed methodology for determining the absorption and emission spectra of a solvent dye like those potentially associated with "Zapon Fast Yellow GR".

3.1 Objective

To measure the absorption and fluorescence emission spectra of the dye in a specified organic solvent to determine its maximum absorption wavelength (λmax) and maximum emission wavelength (λem).

3.2 Materials and Equipment

-

Dye Sample: High-purity grade of the solvent/pigment yellow dye.

-

Solvent: Spectroscopy-grade organic solvent (e.g., ethanol, chloroform, or toluene).

-

Instrumentation:

-

UV-Visible Spectrophotometer

-

Spectrofluorometer

-

-

Labware:

-

Volumetric flasks (various sizes)

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

3.3 Sample Preparation

-

Stock Solution: Prepare a stock solution of the dye in the chosen solvent at a concentration of approximately 1x10⁻³ M. Ensure the dye is completely dissolved.

-

Working Solutions: Prepare a series of dilutions from the stock solution. For absorption measurements, a concentration that yields an absorbance between 0.1 and 1.0 at the λmax is ideal. For fluorescence measurements, a more dilute solution (typically with an absorbance of <0.1 at the excitation wavelength) is used to avoid inner filter effects.

3.4 Absorption Spectrum Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.

-

Sample Measurement: Rinse the cuvette with the dye working solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 350-600 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

3.5 Emission Spectrum Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Parameter Selection:

-

Set the excitation wavelength (λex), which is typically the λmax determined from the absorption spectrum.

-

Define the emission scan range (e.g., from λex + 10 nm to 700 nm).

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Blanking: Run a scan of the pure solvent to identify any background fluorescence or Raman scattering peaks.

-

Sample Measurement: Place the cuvette with the dilute dye solution in the spectrofluorometer and acquire the emission spectrum.

-

Data Analysis: Identify the wavelength of maximum fluorescence emission (λem). Correct the spectrum for instrument response if necessary.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Caption: General Workflow for Spectroscopic Analysis

Caption: Jablonski Diagram for Absorption and Fluorescence

Solvent Yellow 19: A Technical Guide for Non-Polar Staining Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Solvent Yellow 19 (also known as Somalia Yellow R or C.I. 13900:1), a non-polar, oil-soluble azo dye, and explores its potential applications in the staining of non-polar materials. While primarily utilized in industrial settings for coloring plastics, coatings, and inks, its chemical properties suggest its utility as a staining agent in laboratory and research environments for the visualization of lipids, oils, and other hydrophobic substances.

Core Properties of this compound

This compound is a synthetic dye characterized by its vibrant yellow color and its solubility in organic solvents.[1][] These properties make it a candidate for lipophilic staining, where the dye preferentially partitions into non-polar environments.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some discrepancies in molecular formula and weight exist across different sources.

| Property | Value | References |

| C.I. Name | This compound | |

| Synonyms | Somalia Yellow R, C.I. 13900:1, Fast Yellow GR | [3][4] |

| CAS Number | 10343-55-2 | |

| Molecular Formula | C16H11CrN4O8S / C16H14N4O8S | [1] |

| Appearance | Yellow powder | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, chloroform, and other organic solvents. | [] |

Solubility Data

The solubility of this compound in various organic solvents is a critical parameter for its application in non-polar staining. The following table provides a summary of available solubility data.

| Solvent | Solubility (g/L) |

| Ethanol | 300 |

| 1-methoxy-2-propanol | 500 |

| n-Propanol | 400 |

| 2-ethoxyethanol | 500 |

| Methyl Ethyl Ketone (MEK) | 500 |

| Ethyl Acetate | 400 |

| Toluene | 400 |

General Experimental Protocol for Non-Polar Staining

While specific, validated protocols for the use of this compound in biological or materials science staining are not widely published, a general methodology can be adapted from protocols for other solvent-based lipid stains like Sudan IV or Oil Red O. The following is a generalized protocol that can serve as a starting point for developing a specific application. Optimization of dye concentration, solvent system, and incubation time is highly recommended.

I. Preparation of Staining Solution

-

Stock Solution: Prepare a saturated stock solution of this compound in a suitable organic solvent such as 95% ethanol or isopropanol. The high solubility of this compound in these solvents allows for the creation of a concentrated stock.

-

Working Solution: Dilute the stock solution with the same solvent to achieve the desired working concentration. A typical starting point for solvent-based lipid stains is a 0.3-0.5% (w/v) solution. The solution should be freshly prepared and filtered before use to remove any undissolved particles.

II. Sample Preparation

-

For Biological Samples (e.g., tissues, cells):

-

Fixation: Fix the samples using a standard fixative such as 10% neutral buffered formalin. Avoid lipid-dissolving fixatives.

-

Sectioning: For tissues, prepare frozen sections as paraffin embedding will remove lipids.

-

Washing: Wash the sections briefly in distilled water.

-

-

For Non-Biological Materials (e.g., polymers, formulations):

-

Ensure the surface to be stained is clean and free of contaminants.

-

The material should be compatible with the solvent used for the staining solution.

-

III. Staining Procedure

-

Pre-treatment: Briefly rinse the sample with the solvent used for the working solution (e.g., 70% ethanol) to facilitate dye penetration.

-

Incubation: Immerse the sample in the this compound working solution. Incubation times can vary significantly depending on the sample and desired staining intensity. A starting point could be 10-30 minutes at room temperature.

-

Differentiation: Briefly rinse the stained sample in the solvent (e.g., 70% ethanol) to remove excess dye. This step is crucial for reducing background staining and enhancing contrast.

-

Washing: Wash the sample thoroughly with distilled water.

-

Counterstaining (for biological samples): If desired, a counterstain such as hematoxylin can be used to visualize cell nuclei.

-

Mounting: Mount the sample in an aqueous mounting medium.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for non-polar staining using a solvent dye like this compound.

References

Commercial Suppliers and Technical Profile of Solvent Yellow 19

For researchers, scientists, and drug development professionals seeking high-purity "Solvent Yellow 19," this technical guide provides a summary of commercially available sources and a review of its technical specifications based on publicly available data. While the primary applications of this compound are in the industrial sector for coloring plastics, inks, and coatings, this document consolidates the available information for potential scientific applications.

Commercial Suppliers

A number of chemical suppliers and manufacturers offer this compound, though a specific "high-purity" or "biomedical research" grade is not commonly marketed. Researchers should inquire directly with these suppliers for certificates of analysis and detailed purity information.

Identified Commercial Sources:

-

Cangzhou Xincheng Weiye Chemical Co., Ltd: A specialized producer of various solvent dyes, including this compound.[1]

-

Dimacolor Industry Group Co., Ltd: A manufacturer and supplier of Solvent Yellow 4G (this compound).[2]

-

Hangzhou Epsilon Chemical Co.,Ltd: Offers this compound and provides technical data sheets and material safety data sheets.[3]

-

Precise Color: A manufacturer of this compound.

-

Taiwan Dyestuffs & Pigments Corp.: Lists this compound among its solvent dye products.[4]

-

World Chem Corporation: An Indian supplier of various dyestuffs, including this compound.

-

Xcolor Pigment: A supplier providing technical properties and solubility data for this compound.[5]

-

Online Chemical Marketplaces: Platforms such as ECHEMI and ChemicalBook list multiple suppliers of this compound.[6]

Technical Data Summary

The following tables summarize the quantitative data for this compound gathered from various supplier technical data sheets.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 10343-55-2 | [2][3][6] |

| C.I. Number | 13900:1 | [2][3] |

| Molecular Formula | C16H11CrN4O8S | [2][6] |

| Molecular Weight | 471.34 g/mol | [2][6] |

| Appearance | Yellow to Bluish Yellow Powder | [1][2] |

| Complex Type | 1:1 Cr | [2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Heat Resistance | 180 °C (min) | [2] |

| Light Fastness | 5-6 | [2] |

| Acid Resistance | 4 | [2] |

| Alkali Resistance | 4 | [2] |

| Water Resistance | 5 | [2] |

| Density | 1.35 g/cm³ | [2] |

| Water Soluble | ≤ 1.0% | [2] |

| Volatiles (105 °C) | ≤ 1.0% | [2] |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility (g/L) | Reference |

| Alcohol | 300 | [5][7] |

| 1-methoxy-2-propanol | 500 | [5][7] |

| n-propanol | 400 | [5][7] |

| 2-ethoxyethanol | 500 | [5][7] |

| Methyl Ethyl Ketone (MEK) | 500 | [5][7] |

| Ethyl Acetate | 400 | [5][7] |

| Toluene | 400 | [5][7] |

Experimental Protocols

General Manufacturing Process

The synthesis of this compound typically involves a multi-step chemical process:

-

Diazotization: The process begins with the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.[6]

-

Coupling: The resulting diazonium salt is then coupled with 3-Oxo-N-phenylbutanamide.[6]

-

Complexation: The subsequent intermediate is treated with a chromium-containing compound to form the final metal complex dye.[7]

-

Purification and Isolation: The final product is then purified, likely through filtration and washing, to remove unreacted starting materials and byproducts.[8] The purification process may involve steps to achieve the desired particle size and physical form.

Visualizations

As no specific signaling pathways involving this compound have been identified in the available literature, the following diagram illustrates the general manufacturing workflow as described above.

Caption: General Manufacturing Workflow for this compound.

References

- 1. This compound, CAS 10343-55-2 [xcwydyes.com]

- 2. dimacolorgroup.com [dimacolorgroup.com]

- 3. epsilonpigments.com [epsilonpigments.com]

- 4. Solvent Dye - Taiwan Dyestuffs & Pigments Corp. [tdpctw.com]

- 5. This compound|CAS NO.10343-55-2 [xcolorpigment.com]

- 6. This compound | 10343-55-2 [chemicalbook.com]

- 7. This compound Metal Complex Solvent Dye [m.pigment-dye.com]

- 8. environmentclearance.nic.in [environmentclearance.nic.in]

Methodological & Application

Application Notes and Protocols: Staining Polymers with Solvent Yellow 19

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Solvent Yellow 19, also known as C.I. 13900:1, is a metal-complex solvent dye characterized by its yellow hue and solubility in various organic solvents, while being insoluble in water.[1] Its primary applications include the coloring of plastics, resins, wood stains, printing inks, and various coatings, indicating a strong affinity for polymeric materials.[2][3] This document provides a generalized protocol for the application of this compound as a staining agent for polymers. The protocol is intended as a foundational method that can be adapted and optimized for specific polymer types and research applications.

Physicochemical Properties of this compound

A summary of the key properties of this compound relevant to the development of a staining protocol is presented below. The dye's solubility in various organic solvents is a critical parameter for preparing an effective staining solution.

| Property | Value | Reference |

| C.I. Name | This compound, 13900:1 | [1][2] |

| CAS Number | 10343-55-2 | [1][2] |

| Molecular Structure | Single azo, Metal Complex | [1] |

| Appearance | Yellow powder | [1] |

| Solubility in Water | Insoluble | [1] |

| Solubility in Organic Solvents (g/L) | ||

| Ethanol | 300 | [2] |

| 1-methoxy-2-propanol | 500 | [2] |

| n-propanol | 400 | [2] |

| 2-ethoxyethanol | 500 | [2] |

| MEK (Methyl Ethyl Ketone) | 500 | [2] |

| Ethyl Acetate | 400 | [2] |

| Toluene | 400 | [2] |

| Heat Stability | 150°C (30 min), 180°C (10 min), 200°C (1 min) | [2] |

| Light Fastness | 6-7 | [2] |

Experimental Protocol: Generalized Staining of Polymers

This protocol outlines a general procedure for staining polymer samples with this compound. Optimization of parameters such as solvent choice, dye concentration, staining time, and temperature may be necessary for specific polymer substrates.

1. Materials and Reagents:

-

This compound dye powder

-

Polymer sample (e.g., film, fiber, or molded object)

-

Appropriate organic solvent (refer to the solubility table above; ethanol or acetone are common starting points)

-

Glass beakers or other suitable containers for the staining solution

-

Forceps

-

Deionized water

-

Microscope (for visualization)

2. Preparation of Staining Solution:

-

Select a suitable organic solvent in which the polymer is stable and this compound is soluble.

-

Prepare a stock solution of this compound by dissolving the dye powder in the chosen solvent. A typical starting concentration is 0.1% to 1% (w/v). The solution may require gentle heating or sonication to fully dissolve the dye.

-

Prepare a working staining solution by diluting the stock solution with the same solvent to the desired concentration. The optimal concentration will depend on the polymer and the desired staining intensity.

3. Polymer Sample Preparation:

-

Ensure the surface of the polymer sample is clean and free of any contaminants. If necessary, wash the sample with a suitable solvent and dry it completely.

-

If the polymer is in a large form, consider sectioning it to an appropriate size for staining and visualization.

4. Staining Procedure:

-

Immerse the prepared polymer sample into the this compound working solution using forceps.

-

Allow the sample to incubate in the staining solution. The incubation time can range from a few minutes to several hours, depending on the porosity and chemical nature of the polymer. A starting point of 10-30 minutes at room temperature is recommended.

-

For some polymers, gentle heating (e.g., 40-60°C) during incubation may enhance dye penetration and staining intensity.

-

After the desired incubation time, remove the sample from the staining solution with forceps.

5. Washing and Drying:

-

Briefly rinse the stained polymer sample with the pure solvent used for the staining solution to remove excess dye from the surface.

-

Wash the sample with deionized water if the solvent is miscible with water.

-

Allow the stained sample to air dry completely before visualization.

6. Visualization:

-

Examine the stained polymer sample under a light microscope or using other appropriate imaging techniques to observe the distribution of the dye within the polymer matrix.

Experimental Workflow

The following diagram illustrates the generalized workflow for staining polymers with this compound.

References

Application Notes and Protocols: Evaluating "Solvent Yellow 19" for Fluorescence Microscopy

A anotação: Based on current scientific literature and supplier data, "Solvent Yellow 19" is a metal complex monoazo dye primarily utilized in industrial applications such as inks, coatings, and plastics.[1][2][3][4][5] There is no documented evidence or established protocol for its use as a fluorescent probe in microscopy. Its utility in this field is presently unconfirmed.

This document provides a framework for researchers and scientists to systematically evaluate the potential of "this compound" or similar compounds for fluorescence microscopy applications. The following sections outline the known properties of the dye and present a hypothetical research protocol for its characterization and potential use in cellular imaging.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented below. This data is compiled from various chemical suppliers and databases.

| Property | Value | References |

| C.I. Name | This compound | [1][6] |

| C.I. Number | 13900:1 | [1][6] |

| CAS Number | 10343-55-2 | [1][2][6] |

| Chemical Formula | C16H11CrN4O8S | [1] |

| Molecular Weight | 471.34 g/mol | [7] |

| Appearance | Bluish Yellow Powder | [1][3] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, and chloroform. | [2][6] |

| Heat Resistance | 140-180 °C | [1][7][8] |

| Light Fastness | 6-7 (on a scale of 1 to 8) | [3][8] |

Hypothetical Protocol for Evaluating Novel Dyes in Fluorescence Microscopy

The following protocol outlines the necessary steps to determine if a compound like this compound possesses the requisite properties for use as a fluorescent probe in biological imaging.

2.1. Spectroscopic Characterization

The first step is to determine the fundamental photophysical properties of the dye.

-

Objective: To determine the absorption and fluorescence emission spectra, and the molar extinction coefficient of this compound in various solvents.

-

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, DMSO, acetone, PBS)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mM in DMSO).

-

Prepare a series of dilutions from the stock solution in the desired solvents.

-

Measure the absorbance spectrum of each dilution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λ_max).

-

Using the absorbance data, calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

-

Excite the sample at its λ_max and measure the fluorescence emission spectrum using a fluorometer. Record the wavelength of maximum emission.

-

Repeat these measurements in a range of solvents with varying polarities to assess any solvatochromic effects.[9][10][11]

-

2.2. Cell Viability and Cytotoxicity Assay

It is crucial to determine the concentration range at which the dye is non-toxic to cells.

-

Objective: To assess the cytotoxicity of this compound on a relevant cell line.

-

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT or similar cell viability assay kit

-

96-well plates

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a relevant time period (e.g., 24 hours).

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Determine the concentration of the dye that does not significantly impact cell viability.

-

2.3. Cellular Staining Protocol

This protocol is a starting point for assessing the staining potential of this compound in cultured cells.

-

Objective: To determine if this compound can stain live or fixed cells and to identify its subcellular localization.

-

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

This compound working solution (at a non-toxic concentration in an appropriate buffer)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets

-

-

Procedure for Live-Cell Staining:

-

Prepare a working solution of this compound in pre-warmed cell culture medium.

-

Remove the existing medium from the cells and replace it with the staining solution.

-

Incubate for 15-60 minutes at 37°C.[12]

-

Gently wash the cells with fresh, pre-warmed medium to remove unbound dye.[12]

-

Image the cells immediately using a fluorescence microscope.

-

-

Procedure for Fixed-Cell Staining:

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular structures).[12]

-

Wash the cells three times with PBS.

-

Incubate with the this compound staining solution for 30-60 minutes.

-

Wash the cells three times with PBS to remove unbound dye.

-

Mount the coverslip onto a microscope slide with mounting medium.

-

Image the cells using a fluorescence microscope.

-

Visualizing Experimental Workflows

The following diagrams illustrate the proposed workflows for evaluating a novel dye and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

Caption: Workflow for evaluating a novel dye for fluorescence microscopy.

Caption: Hypothetical signaling pathway with a potential fluorescent probe target.

Conclusion and Future Directions

While "this compound" has established industrial applications, its potential in fluorescence microscopy remains unexplored. The protocols and workflows outlined above provide a comprehensive guide for the initial investigation of this and other novel compounds. Key future research should focus on:

-

Quantum Yield and Photostability: Quantitative measurements are needed to determine the dye's brightness and resistance to photobleaching, which are critical for imaging applications.

-

Specificity of Staining: If cellular staining is observed, co-localization studies with known organelle markers would be necessary to determine its subcellular target.

-

Solvatochromic Properties: A thorough investigation of its spectral shifts in different environments could reveal its potential as a sensor for local polarity or viscosity changes within the cell.[10][11][13]